(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride

Description

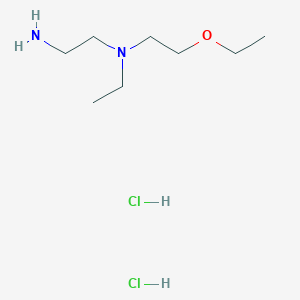

The compound “(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride” is a tertiary amine derivative with three distinct substituents: a 2-aminoethyl group (–CH₂CH₂NH₂), a 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃), and an ethyl group (–CH₂CH₃), all bonded to a central nitrogen atom. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for applications in pharmaceuticals, polymer chemistry, or biochemical research.

Properties

IUPAC Name |

N'-(2-ethoxyethyl)-N'-ethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O.2ClH/c1-3-10(6-5-9)7-8-11-4-2;;/h3-9H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGKBCBRMXBJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CCOCC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride typically involves the reaction of 2-aminoethanol with 2-ethoxyethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are commonly used.

Major Products Formed

Oxidation: Corresponding oxides and hydroxylamines.

Reduction: Primary and secondary amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride is widely used in scientific research, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a potential therapeutic agent in drug development.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .

Comparison with Similar Compounds

Triethylenetetramine (TETA) and Derivatives

- Structure: TETA (N,N'-bis(2-aminoethyl)-1,2-ethanediamine) is a linear polyamine with four nitrogen atoms, forming chelating complexes with metal ions. Its derivatives, such as trientine dihydrochloride, are used in chelation therapy for Wilson’s disease .

- Key Differences: Unlike the target compound, TETA lacks ether (ethoxy) groups, making it more hydrophilic. The additional amino groups in TETA enhance its metal-binding capacity, whereas the ethoxy group in the target compound may increase lipophilicity.

- Applications: Primarily medical (heavy metal detoxification) vs.

Tris(2-aminoethyl)amine (TAEA) and 2,2′-(Ethylenedioxy)bis(ethylamine) (EDOBA)

- Structure: TAEA (three 2-aminoethyl branches) and EDOBA (two 2-aminoethyl groups linked by an ethylene glycol chain) are polyamines used in polymer synthesis .

- Key Differences : TAEA has higher nitrogen density for crosslinking, while EDOBA’s ethylene glycol moiety improves flexibility. The target compound’s ethoxy group may confer similar flexibility but with reduced polarity compared to EDOBA.

- Applications : Both TAEA and EDOBA are used in epoxy resins and hydrogels; the target compound could serve analogous roles in specialty polymers .

Cystamine Dihydrochloride

- Structure: A disulfide-linked diamine (bis-(2-aminoethyl)disulfide dihydrochloride) with redox-active properties .

- Key Differences : The disulfide bond in cystamine enables reversible oxidation-reduction reactions, absent in the target compound. The ethoxy group in the latter may enhance stability against oxidation.

- Applications : Cystamine is used in biochemical research (e.g., protein crosslinking), whereas the target compound’s ether linkage might suit drug delivery systems .

Histamine Dihydrochloride

- Structure : Contains an imidazole ring linked to an ethylamine group (2-(1H-imidazol-4-yl)ethylamine dihydrochloride), crucial for neurotransmitter and immune functions .

- Key Differences : The aromatic imidazole ring in histamine enables receptor binding, unlike the aliphatic ethoxy group in the target compound.

- Applications : Histamine is used in allergy research; the target compound’s lack of aromaticity may limit biological activity but favor industrial applications .

4-(2-Aminoethyl)aniline Dihydrochloride

- Structure: Features a benzene ring with an aminoethyl side chain, enhancing aromatic interactions .

- Applications: Used as a pharmaceutical intermediate; the target compound may lack aromatic reactivity but could excel in non-polar environments .

Data Table: Comparative Properties of Selected Dihydrochloride Salts

*Estimated based on structural analogs.

Biological Activity

(2-Aminoethyl)(2-ethoxyethyl)ethylamine dihydrochloride, a compound with the CAS number 1803607-98-8, is a derivative of ethylamine that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets, including enzymes and receptors.

Targets and Pathways

- Enzyme Interaction : This compound may inhibit or activate specific enzymes, influencing metabolic pathways. For instance, it has been suggested that similar compounds can affect cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Cell Signaling : The compound could modulate cell signaling pathways, impacting gene expression and cellular responses. It may influence kinases and phosphatases that regulate cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through the induction of apoptosis in cancer cells. This is consistent with findings from related compounds that target cellular pathways involved in cancer progression .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits by modulating neurotransmitter systems.

Case Studies

-

Antitumor Studies : In vitro studies have shown that derivatives of (2-Aminoethyl)(2-ethoxyethyl)ethylamine can inhibit the growth of various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against human cancer cells by inducing cell cycle arrest and apoptosis .

Study Cell Line IC50 (µM) Mechanism Study 1 HeLa 15 Apoptosis induction Study 2 MCF-7 20 Cell cycle arrest - Neuroprotective Effects : A study indicated that compounds similar to (2-Aminoethyl)(2-ethoxyethyl)ethylamine could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disorders.

The compound's biochemical properties enhance its biological activity:

- Stability : It exhibits stability under physiological conditions but may degrade under extreme temperatures or pH levels.

- Solubility : The solubility profile is favorable for cellular uptake, which is critical for its efficacy in biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.